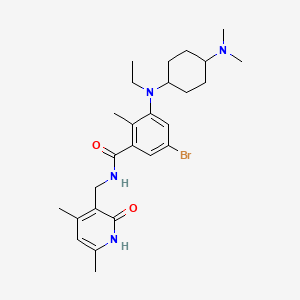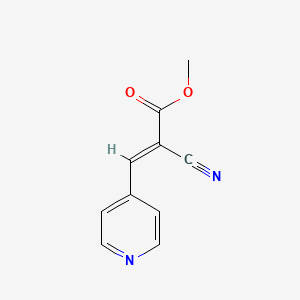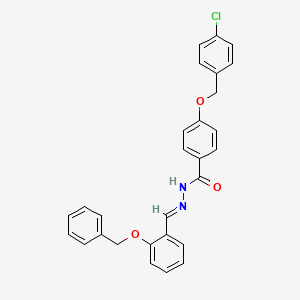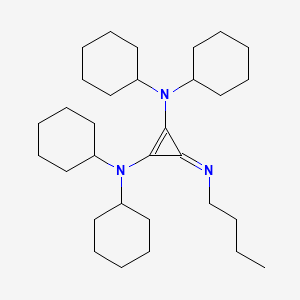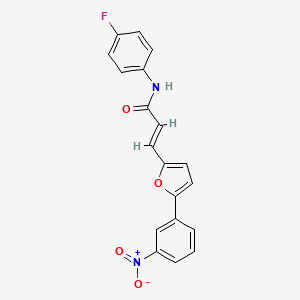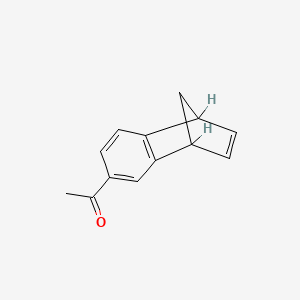
Ethanone, 1-(1,4-dihydro-1,4-methanonaphthalen-5-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone, 1-(1,4-dihydro-1,4-methanonaphthalen-5-yl)- is an organic compound with the molecular formula C₁₃H₁₂O and a molecular weight of 184.2338 g/mol It is a derivative of ethanone, featuring a 1,4-dihydro-1,4-methanonaphthalen-5-yl group
準備方法
The synthesis of Ethanone, 1-(1,4-dihydro-1,4-methanonaphthalen-5-yl)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the Friedel-Crafts acylation of 1,4-dihydro-1,4-methanonaphthalene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
化学反応の分析
Ethanone, 1-(1,4-dihydro-1,4-methanonaphthalen-5-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure the desired product formation.
科学的研究の応用
Ethanone, 1-(1,4-dihydro-1,4-methanonaphthalen-5-yl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
作用機序
The mechanism of action of Ethanone, 1-(1,4-dihydro-1,4-methanonaphthalen-5-yl)- involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to bind tightly to the colchicine site of tubulin, disrupting microtubule dynamics and inhibiting cell division.
類似化合物との比較
Ethanone, 1-(1,4-dihydro-1,4-methanonaphthalen-5-yl)- can be compared with other similar compounds such as:
1-(4-iodophenyl)ethan-1-one: This compound has a similar ethanone backbone but features an iodophenyl group instead of the 1,4-dihydro-1,4-methanonaphthalen-5-yl group.
1-(1,4-dimethyl-3-cyclohexen-1-yl)ethanone: This compound also shares the ethanone structure but includes a dimethyl-cyclohexenyl group.
The uniqueness of Ethanone, 1-(1,4-dihydro-1,4-methanonaphthalen-5-yl)- lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
61346-78-9 |
|---|---|
分子式 |
C13H12O |
分子量 |
184.23 g/mol |
IUPAC名 |
1-(4-tricyclo[6.2.1.02,7]undeca-2(7),3,5,9-tetraenyl)ethanone |
InChI |
InChI=1S/C13H12O/c1-8(14)9-4-5-12-10-2-3-11(6-10)13(12)7-9/h2-5,7,10-11H,6H2,1H3 |
InChIキー |
RXNIUFYNIUAMNC-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC2=C(C=C1)C3CC2C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


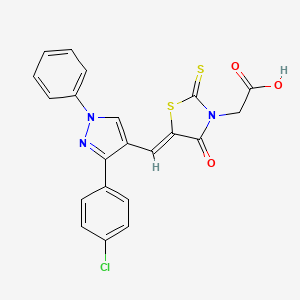
![(2S,3S,4R,5R,6S)-6-[[(4aR,7S)-4a,7-dihydroxy-7-methyl-1,5,6,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-2-(hydroxymethyl)oxane-2,3,4,5-tetrol](/img/structure/B15074121.png)
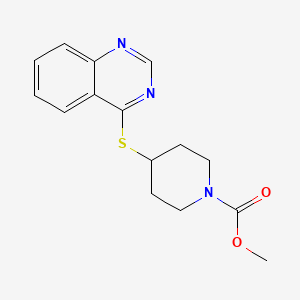
![(4S)-6-fluoro-4-[(2S,4R)-2-pyridin-2-yl-4-(trifluoromethyl)piperidin-1-yl]-N-pyrimidin-4-yl-3,4-dihydro-2H-chromene-7-sulfonamide](/img/structure/B15074131.png)
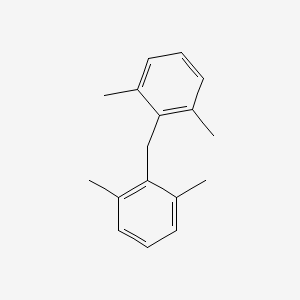
![[[1-(Phenylselanyl)cyclohexyl]selanyl]benzene](/img/structure/B15074135.png)
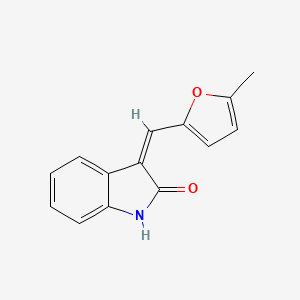
![3,6-Ethanodicyclopenta[cd,gh]pentalene-7,8-dione,dodecahydro-](/img/structure/B15074164.png)
